4-(1,3-Oxazol-5-yl)piperidine

Description

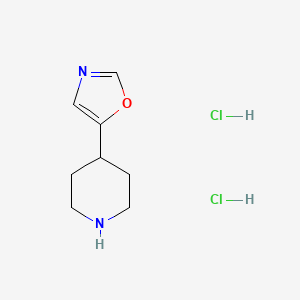

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-piperidin-4-yl-1,3-oxazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWPLIVYDIYZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034156-74-4 | |

| Record name | 4-(1,3-oxazol-5-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,3-Oxazol-5-yl)piperidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The confluence of robust heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the linkage of a piperidine ring—a privileged structure in numerous approved drugs—with an oxazole moiety presents a compelling architectural motif. This guide provides a comprehensive technical overview of 4-(1,3-Oxazol-5-yl)piperidine, a versatile building block with significant potential in drug discovery. We will delve into its synthesis, physicochemical properties, and the burgeoning therapeutic applications of its derivatives, offering field-proven insights for researchers navigating the development of novel therapeutics.

Core Molecular Architecture and Physicochemical Properties

The this compound scaffold combines the conformational flexibility and basic nitrogen of the piperidine ring with the aromatic, hydrogen-bond accepting properties of the 1,3-oxazole ring. This unique combination of features makes it an attractive starting point for library synthesis and lead optimization.

Structural Features

The core structure consists of a piperidine ring substituted at the 4-position with the 5-position of a 1,3-oxazole ring. The piperidine nitrogen provides a key handle for derivatization, allowing for the introduction of a wide range of substituents to modulate pharmacokinetic and pharmacodynamic properties.

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Predicted Value/Range | Justification |

| Molecular Weight | 152.19 g/mol | Calculated from the chemical formula C8H12N2O. |

| logP | ~1.0 - 1.5 | Estimated based on the combination of a hydrophilic piperidine and a moderately lipophilic oxazole. |

| pKa | ~8.5 - 9.5 | The basicity is primarily due to the piperidine nitrogen. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The free base is expected to have limited aqueous solubility, while the salt form will be more soluble. |

| Melting Point | Not reported for the free base. The hydrochloride salt is expected to be a high-melting solid. | Data from a related compound, 1-(cyclopropylmethyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, shows a melting point of 126–127 °C[1]. |

Synthesis of the this compound Core

The construction of the 5-substituted 1,3-oxazole ring is efficiently achieved through the Van Leusen oxazole synthesis. This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to form the oxazole ring from an aldehyde precursor.[2][3]

Rationale for the Van Leusen Approach

The Van Leusen reaction is a robust and high-yielding method for the synthesis of 5-substituted oxazoles.[2][3] It proceeds through a [3+2] cycloaddition mechanism and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[2] The readily available N-protected piperidine-4-carboxaldehyde serves as the starting material for the piperidine portion of the molecule.

Experimental Protocol: Synthesis of N-Boc-4-(1,3-oxazol-5-yl)piperidine

This protocol outlines the synthesis of the N-Boc protected intermediate, which can then be deprotected to yield the free base or used directly for further derivatization.

Step 1: Reaction Setup

-

To a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of DME and methanol, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq).

-

Cool the mixture in an ice bath.

Step 2: Base Addition and Reaction

-

Slowly add a solution of potassium carbonate (K2CO3) (2.0-2.5 eq) in water to the cooled reaction mixture with vigorous stirring. The use of a strong base is crucial for the deprotonation of TosMIC.[4]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Workup and Purification

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Partition the residue between water and a suitable organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(1,3-oxazol-5-yl)piperidine as a pure compound.

Caption: Potential anticancer mechanisms of action for 4-(oxazolyl)piperidine derivatives.

Antimicrobial Activity

The oxadiazole ring, a close relative of the oxazole ring, is a component of numerous antibacterial and antifungal agents. [5][6]Derivatives of 1,3,4-oxadiazole have shown efficacy against a range of pathogens. [5]For example, 5-nitrofuran-tagged oxazolyl pyrazolopiperidines have demonstrated good activity against ESKAPE pathogens. [1][7]This suggests that the this compound core could be a valuable starting point for the development of new antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for Antibacterial Susceptibility Testing

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Central Nervous System (CNS) Applications

The piperidine moiety is a common feature in many CNS-active drugs. Derivatives of piperidine have been explored for a variety of neurological and psychiatric disorders. While direct data on the CNS activity of this compound is limited, related structures have shown promise. For example, certain piperidine derivatives have been investigated as 5-HT2A receptor inverse agonists with potential antipsychotic activity. [8]

Future Directions and Conclusion

The this compound scaffold represents a promising and underexplored area of chemical space for drug discovery. Its straightforward synthesis via the Van Leusen reaction allows for the facile generation of diverse libraries of compounds. The demonstrated biological activities of its close analogues in oncology and infectious diseases provide a strong rationale for further investigation.

Future research should focus on:

-

Systematic Derivatization: Exploration of the structure-activity relationship (SAR) by modifying the piperidine nitrogen and potentially substituting the oxazole ring.

-

Broad Biological Screening: Evaluation of new derivatives against a wide range of biological targets to uncover novel therapeutic applications.

-

Pharmacokinetic Profiling: Assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to optimize their drug-like characteristics.

References

- Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new and simple synthesis of oxazoles from ketones. Tetrahedron Lett.1972, 13, 3119-3122.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules2022, 27(8), 2486.

- Vanover, K. E.; et al. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. J. Pharmacol. Exp. Ther.2006, 317(2), 910-918.

- Kłys, A.; et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Pharmaceuticals (Basel)2021, 14(12), 1274.

- Krasavin, M.; et al. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorg. Med. Chem. Lett.2013, 23(13), 3909-3913.

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules2021, 26(16), 4987.

- Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triazoles. Der Pharma Chemica2015, 7(10), 28-36.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Int. J. Mol. Sci.2021, 22(13), 6979.

- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega2020, 5(43), 28096-28106.

- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules2023, 28(16), 6109.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega2020, 5(23), 13903-13911.

- Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules2010, 15(4), 2539-2551.

- 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE P

- Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega2023, 8(10), 9579-9594.

- 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE P

- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules2021, 26(16), 4987.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020, 25(7), 1649.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Int. J. Mol. Sci.2021, 22(13), 6979.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 7. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1,3-Oxazol-5-yl)piperidine: A Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-(1,3-oxazol-5-yl)piperidine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and its emerging role as a privileged scaffold in the design of novel therapeutics.

Core Identifiers and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its identity and fundamental properties. This compound is most commonly handled in its free base form or as a dihydrochloride salt, each with distinct identifiers.

| Identifier | This compound (Free Base) | This compound dihydrochloride |

| CAS Number | 1211527-20-6 | 2034156-74-4[1] |

| Molecular Formula | C₈H₁₂N₂O | C₈H₁₄Cl₂N₂O[1] |

| Molecular Weight | 152.19 g/mol | 225.11 g/mol [1] |

| IUPAC Name | This compound | This compound;dihydrochloride |

| Canonical SMILES | C1CNCCC1C2=CN=CO2 | C1CNCCC1C2=CN=CO2.Cl.Cl[1] |

| Predicted Boiling Point | 259.8±33.0 °C | Not Available |

| Predicted Density | 1.066±0.06 g/cm³ | Not Available |

| Storage Conditions | Room Temperature, Sealed in Dry | Room Temperature, Sealed in Dry |

Note: Predicted properties are computationally derived and should be confirmed experimentally.

Synthesis of this compound and its Hydrochloride Salt

The synthesis of this compound can be approached through several established methodologies for oxazole formation. A plausible and efficient route involves the reaction of a protected piperidine derivative with a suitable precursor for the oxazole ring, followed by deprotection. Below is a detailed, proposed experimental protocol based on analogous syntheses of related oxazole-containing compounds.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound and its dihydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((2,2-dimethoxyethyl)carbamoyl)piperidine-1-carboxylate

-

To a solution of N-Boc-isonipecotic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a peptide coupling agent like HATU (1.1 equivalents) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add aminoacetaldehyde dimethyl acetal (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

-

Dissolve the product from Step 1 in a dehydrating solvent system, such as a mixture of phosphorus oxychloride (POCl₃) and pyridine.

-

Heat the reaction mixture to reflux for several hours, monitoring the formation of the oxazole ring by TLC or LC-MS.

-

Carefully quench the reaction by pouring it onto crushed ice and neutralize with a base like sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-Boc protected this compound.

Step 3: Synthesis of this compound (Free Base)

-

Dissolve the N-Boc protected compound from Step 2 in a suitable solvent like dioxane or methanol.

-

Add an excess of a strong acid, such as hydrochloric acid (as a solution in dioxane or ether).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure. To obtain the free base, neutralize the resulting salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

-

Dry the organic layer and concentrate to yield the free base of this compound.

Step 4: Synthesis of this compound dihydrochloride

-

Dissolve the free base from Step 3 in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Add an excess of a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound dihydrochloride as a stable solid.

Spectroscopic Characterization (Predicted)

-

¹H NMR (predicted): The spectrum is expected to show characteristic signals for the piperidine ring protons, including multiplets in the regions of approximately 1.5-2.0 ppm and 2.8-3.2 ppm. The protons on the oxazole ring would likely appear as singlets or doublets in the downfield region, typically between 7.0 and 8.5 ppm.

-

¹³C NMR (predicted): The carbon signals for the piperidine ring are expected in the aliphatic region (around 25-50 ppm). The carbons of the oxazole ring will be in the aromatic/heteroaromatic region, with the C=N carbon appearing further downfield.

-

Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 152. The dihydrochloride salt would likely show the molecular ion of the free base in the positive ion mode.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(oxazol-5-yl)piperidine scaffold is a valuable building block in medicinal chemistry due to the combination of the versatile oxazole ring and the frequently utilized piperidine moiety. The piperidine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties and providing a key interaction point with biological targets.[2][3][4] The oxazole ring is a bioisostere for amide and ester groups and is known to participate in hydrogen bonding and other non-covalent interactions within protein binding sites.[5]

Derivatives of the oxazole-piperidine core have shown promise in various therapeutic areas, most notably in oncology. For instance, compounds incorporating a similar 4-(1,2,4-oxadiazol-5-yl)piperidine scaffold have been identified as a novel class of tubulin inhibitors with potent antiproliferative activity against cancer cell lines.[6]

Caption: Conceptual diagram illustrating the role of the this compound scaffold in drug design.

The nitrogen atom of the piperidine ring offers a convenient point for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. The oxazole moiety can also be further functionalized to fine-tune interactions with the target protein.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its straightforward, albeit multi-step, synthesis and the proven utility of the oxazole-piperidine scaffold in medicinal chemistry make it an attractive starting point for the development of novel therapeutic agents. As research into new chemical entities continues, the application of such privileged scaffolds will undoubtedly play a crucial role in the design of the next generation of medicines.

References

-

PubChem. 4-[(3-Methoxy-1,2-oxazol-5-yl)oxy]piperidine. Available from: [Link]

- Onambele, L. A., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(16), 3887-3891.

- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e13.

-

Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Available from: [Link]

- Rutavičius, A., et al. (2003). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, 14(4), 223-225.

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available from: [Link]

-

Ataman Kimya. PIPERIDINE. Available from: [Link]

-

The Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link]

- Lasota, J., & Strawa, J. (2022).

- Al-Abodi, A. J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150.

- Lasota, J., & Strawa, J. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117023.

- Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716.

-

The Royal Society of Chemistry. 4-(Piperidine-1-sulfonyl)-benzonitrile. Available from: [Link]

-

ResearchGate. One-Pot Piperidine-Catalyzed Synthesis of Oxazolone-Fused 4H-Chromene Scaffolds: Antimicrobial, Antioxidant Potential, Molecular Docking, and ADMET Profiling. Available from: [Link]

- Zakharyuta, A. N., et al. (2022).

-

ResearchGate. (PDF) Synthesis of Potent Antibacterial Agents Derived from 5-[1-(Phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. Available from: [Link]

-

PubMed. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Available from: [Link]

-

PubChemLite. 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine. Available from: [Link]

-

MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

-

PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Available from: [Link]

-

PubChem. Compounds derived from 3-oxadiazolyl-5-phenyl-piperidine; preparation procedure; pharmaceutical composition; and use in the treatment and / or prophylaxis of cardiovascular, thromboembolic and tumor disorders. - Patent CL-2011002967-A1. Available from: [Link]

- Google Patents. US5043345A - Piperidine compounds and their preparation and use.

-

MDPI. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Available from: [Link]

-

MOLBASE. 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylene]piperidine. Available from: [Link]

-

PubMed Central. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][6][7]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Available from: [Link]

-

PubMed. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

-

MDPI. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-[(3-Methoxy-1,2-oxazol-5-yl)oxy]piperidine | C9H14N2O3 | CID 165684077 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Characterization of 4-(1,3-Oxazol-5-yl)piperidine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1,3-oxazol-5-yl)piperidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthetic strategy leverages the robust and efficient van Leusen oxazole synthesis, followed by a standard deprotection step. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization methodologies. It is intended for researchers, scientists, and professionals in the field of drug development seeking to incorporate this versatile scaffold into their research programs.

Introduction: The Significance of the Oxazolyl-Piperidine Scaffold

The fusion of piperidine and oxazole rings in this compound creates a unique chemical scaffold with significant potential in medicinal chemistry. The piperidine moiety, a ubiquitous feature in many natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The 1,3-oxazole ring serves as a versatile bioisostere for amide and ester functionalities, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets. The combination of these two heterocyclic systems has led to the development of novel therapeutic agents across various disease areas.

This guide focuses on a reliable and scalable synthetic route to this compound, providing a foundation for the synthesis of more complex derivatives and facilitating its application in drug discovery pipelines.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to a disconnection at the piperidine nitrogen's protecting group and the C4-C5 bond of the oxazole ring. This suggests a synthetic strategy centered around the formation of the oxazole ring onto a pre-functionalized piperidine core.

The van Leusen oxazole synthesis is an ideal candidate for this transformation.[1] This powerful reaction facilitates the construction of the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[2] The overall synthetic workflow is depicted below:

Figure 2: Mechanism of the Van Leusen Oxazole Synthesis.

The key steps of the mechanism are as follows:

-

Deprotonation: A base, typically potassium carbonate, deprotonates the α-carbon of TosMIC, which is acidic due to the electron-withdrawing effects of the adjacent sulfonyl and isocyanide groups.

-

Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of N-Boc-4-formylpiperidine.

-

Cyclization: The newly formed alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the electrophilic carbon of the isocyanide group, forming a 5-hydroxy-4-tosyl-4,5-dihydrooxazole intermediate.

-

Elimination and Aromatization: The intermediate then undergoes a base-promoted elimination of toluenesulfinic acid and water to yield the aromatic oxazole ring.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

This procedure is adapted from established van Leusen oxazole synthesis protocols. [3] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-Boc-4-formylpiperidine | 213.29 | 10.0 g | 46.9 mmol |

| p-Toluenesulfonylmethyl isocyanide (TosMIC) | 195.24 | 9.6 g | 49.2 mmol |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 13.0 g | 94.1 mmol |

| Anhydrous Methanol (MeOH) | 32.04 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-4-formylpiperidine (10.0 g, 46.9 mmol), TosMIC (9.6 g, 49.2 mmol), and anhydrous potassium carbonate (13.0 g, 94.1 mmol).

-

Add anhydrous methanol (200 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the potassium carbonate and other inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl this compound-1-carboxylate as a solid.

Step 2: Synthesis of this compound Hydrochloride

This procedure outlines the deprotection of the N-Boc group under acidic conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| tert-butyl this compound-1-carboxylate | 252.32 | 10.0 g | 39.6 mmol |

| 4 M HCl in 1,4-Dioxane | - | 50 mL | 200 mmol |

| Diethyl Ether (Et₂O) | 74.12 | As needed | - |

Procedure:

-

Dissolve tert-butyl this compound-1-carboxylate (10.0 g, 39.6 mmol) in 4 M HCl in 1,4-dioxane (50 mL) in a round-bottom flask at room temperature.

-

Stir the reaction mixture for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with diethyl ether to remove any residual dioxane and impurities.

-

Dry the solid under vacuum to obtain this compound hydrochloride as a white to off-white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and oxazole rings. The protons on the piperidine ring will appear as multiplets in the aliphatic region. The protons on the oxazole ring will appear in the aromatic region, with distinct chemical shifts for the C2-H and C4-H protons.

¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all carbon atoms in the molecule. The carbonyl carbon of the Boc group (in the intermediate) will have a characteristic chemical shift around 155 ppm. The carbons of the oxazole ring will appear in the downfield region.

Expected Spectral Data for tert-butyl this compound-1-carboxylate:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| C(CH₃)₃ | ~1.45 | s |

| Piperidine CH₂ | 1.60-1.90 | m |

| Piperidine CH | 2.80-3.00 | m |

| Piperidine CH₂N | 3.90-4.20 | m |

| Oxazole C4-H | ~7.10 | s |

| Oxazole C2-H | ~7.90 | s |

Expected Spectral Data for this compound Hydrochloride:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Piperidine CH₂ | 2.00-2.30 | m |

| Piperidine CH | 3.10-3.30 | m |

| Piperidine CH₂N | 3.40-3.60 | m |

| Oxazole C4-H | ~7.30 | s |

| Oxazole C2-H | ~8.10 | s |

| NH₂⁺ | Broad singlet | br s |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the synthesized compounds. For the final product, this compound, the expected [M+H]⁺ ion would be at m/z 153.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Purity Analysis

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally considered acceptable for use in subsequent synthetic steps or biological assays.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound. The strategic use of the van Leusen oxazole synthesis followed by N-Boc deprotection provides a reliable route to this valuable heterocyclic building block. The provided experimental protocols and characterization guidelines offer a solid foundation for researchers to produce and validate this compound for applications in medicinal chemistry and drug discovery. The versatility of the oxazolyl-piperidine scaffold ensures its continued importance in the development of novel therapeutic agents.

References

- Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of Sulfonylmethyl Isocyanides. 13. A General and Simple Synthesis of Oxazoles from Aldehydes and Tosylmethyl Isocyanide. J. Org. Chem.1977, 42 (7), 1153–1159.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020, 25(7), 1594.

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link] (accessed Jan 19, 2026).

-

tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. PubChem. [Link] (accessed Jan 19, 2026).

-

Van Leusen reaction. Wikipedia. [Link] (accessed Jan 19, 2026).

Sources

A Technical Guide to the Biological Activity of Novel Oxazole-Piperidine Derivatives

Introduction: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The oxazole and piperidine moieties individually represent "privileged scaffolds"—structural frameworks that are repeatedly found in biologically active compounds and approved pharmaceuticals.[1][2][3][4] The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is known for its ability to engage in various non-covalent interactions with biological targets, conferring a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] Notable drugs containing the oxazole ring include the COX-2 inhibitor Oxaprozin and the tyrosine kinase inhibitor Mubritinib.[1][6]

Concurrently, the piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals.[3][4] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for optimizing drug-receptor interactions.[7] This versatility has led to its incorporation into a vast array of drugs with diverse therapeutic applications.[3]

The hybridization of these two potent scaffolds into novel oxazole-piperidine derivatives creates a new chemical space ripe for exploration. These hybrid molecules offer the potential for synergistic or novel biological activities by combining the electronic and binding properties of the oxazole ring with the structural and pharmacokinetic advantages of the piperidine moiety. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and validated experimental evaluation of these promising compounds, aimed at researchers and professionals in the field of drug development.

I. Synthetic Strategies: Constructing the Oxazole-Piperidine Core

The rational design of novel derivatives hinges on robust and flexible synthetic methodologies. The construction of oxazole-piperidine hybrids typically involves the synthesis of one scaffold followed by its linkage to the other. Several established methods are employed, with the choice often dictated by the desired substitution patterns and overall synthetic efficiency.[3][8]

One of the most powerful and widely used methods for constructing the 5-substituted oxazole ring is the van Leusen Oxazole Synthesis .[5][9]

Causality in Method Selection: The van Leusen reaction is favored for its operational simplicity and the use of readily available aldehydes as starting materials. It proceeds under mild, basic conditions, allowing for a broad tolerance of functional groups on both the aldehyde and the piperidine moiety, which is crucial for building diverse chemical libraries for screening.[5] The reaction involves a [3+2] cycloaddition between a deprotonated tosylmethylisocyanide (TosMIC) and an aldehyde, which, after cyclization and elimination of toluenesulfinic acid, yields the desired 5-substituted oxazole.[5]

Below is a generalized workflow for synthesizing a library of oxazole-piperidine derivatives.

Caption: General workflow for the synthesis of oxazole-piperidine derivatives.

II. Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively studied biological activity of oxazole-piperidine derivatives is their potential as anticancer agents.[10][11] These compounds have been shown to interfere with multiple hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.

Mechanism of Action: Dual Kinase Inhibition

A prominent mechanism of action for several novel oxazole-piperidine derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are critical for tumor growth and angiogenesis.[12] Specifically, dual inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met has emerged as a promising strategy.[12]

-

VEGFR-2: This is a key mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[13] Inhibiting VEGFR-2 blocks this crucial supply line, effectively starving the tumor.[13]

-

c-Met: This receptor is often overexpressed in various cancers and is associated with tumor growth, invasion, and metastasis.[12]

By simultaneously blocking both pathways, these derivatives can deliver a powerful, multi-pronged attack on tumor progression. The mechanism often involves competitive binding to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling.[12] This disruption ultimately leads to cell cycle arrest and the induction of apoptosis.[13][14]

Caption: Simplified signaling pathway of dual VEGFR-2/c-Met inhibition.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

| Compound ID | Modification | Target Cell Line | IC50 (µM) [VEGFR-2] | IC50 (µM) [c-Met] | Reference |

| 11a | Phenyl ethanone | MCF-7 (Breast) | 0.082 | 0.280 | [12] |

| 11b | p-Fluorophenyl ethanone | MCF-7 (Breast) | 0.057 | 0.181 | [12] |

| 3g | 3-(N,N-dimethylamino)propyl | HT29 (Colon) | 58.4 (Cytotoxicity) | N/A | [13] |

| Sorafenib | Reference Drug | - | 0.058 | - | [12] |

| Staurosporine | Reference Drug | - | - | 0.237 | [12] |

Expert Interpretation: The data clearly demonstrates potent activity, with compound 11b showing IC50 values on par with or exceeding the reference drugs Sorafenib and Staurosporine.[12] The addition of a fluorine atom in 11b compared to 11a significantly enhances inhibitory activity, a key insight for structure-activity relationship (SAR) studies, suggesting that electronegative substituents on the phenyl ring are favorable for kinase binding.

III. Antimicrobial and Anti-inflammatory Activities

Beyond oncology, oxazole-piperidine derivatives have demonstrated significant promise as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

These compounds have shown broad-spectrum activity against various bacterial and fungal strains.[1][6][15][16] The mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase or the cell division protein FtsZ.[6][17]

| Derivative Class | Target Organism | Activity Metric | Result | Reference |

| Amine-linked bis-oxazole | Staphylococcus aureus | Zone of Inhibition | 21 mm | [6] |

| Amine-linked bis-oxazole | Klebsiella pneumoniae | Zone of Inhibition | 22 mm | [6] |

| Oxadiazole-piperidine | S. aureus | MIC | 0.5 - 4 µg/mL | [17] |

SAR Insights: Structure-activity relationship studies on oxadiazole-based antibacterials (structurally related to oxazoles) revealed that heteroaliphatic rings like piperidine at certain positions could be detrimental to activity, whereas specific substitutions on other parts of the scaffold were favored.[17] This highlights the critical importance of the precise arrangement and connectivity between the heterocyclic cores.

Anti-inflammatory Potential

Inflammation is a key pathological process in many diseases. Oxazole derivatives are known to inhibit key inflammatory mediators.[1][18][19] The mechanism often involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid cascade that produces pro-inflammatory prostaglandins and leukotrienes.[19]

Evaluation is commonly performed using the carrageenan-induced rat paw edema model, a standard and reliable in vivo assay for acute inflammation.[18] In this model, novel oxazole derivatives have shown a significant reduction in paw swelling compared to controls, with some compounds exhibiting activity comparable to the standard drug Indomethacin.[18]

IV. Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the evaluation of novel compounds must follow robust, validated protocols. The following sections detail standard methodologies for assessing the biological activities described above.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20] Viable cells contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 4,000–5,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazole-piperidine derivatives (e.g., 0.01 to 10 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[20]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Principle: This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[18]

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping: Divide the animals into groups (n=6):

-

Group I: Control (vehicle only, e.g., saline).

-

Group II: Standard (Indomethacin, 10 mg/kg, p.o.).

-

Group III, IV, etc.: Test compounds at different doses.

-

-

Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the left hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Analysis:

-

Calculate the volume of edema at each time point by subtracting the initial paw volume (0 hour) from the post-injection volume.

-

Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] * 100

-

Where Vc is the mean paw edema volume of the control group and Vt is the mean paw edema volume of the treated group.

-

-

Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

V. Conclusion and Future Perspectives

The hybridization of oxazole and piperidine scaffolds has yielded a compelling new class of molecules with significant therapeutic potential across multiple disease areas. As anticancer agents, they demonstrate potent, multi-targeted activity against key oncogenic drivers like VEGFR-2 and c-Met.[12] Furthermore, their demonstrated antimicrobial and anti-inflammatory properties broaden their potential clinical applications.[1][6][18]

The success of future research in this area will depend on several key factors:

-

Rational SAR Studies: Expanding chemical libraries with systematic structural modifications to further refine potency and selectivity.[2][7][17]

-

Mechanism Deconvolution: Moving beyond phenotypic screening to identify the precise molecular targets and pathways modulated by these compounds.

-

Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure that potent compounds have the potential to become viable drug candidates.

The oxazole-piperidine core is a versatile and powerful platform for drug discovery. The insights and protocols detailed in this guide provide a solid foundation for researchers to build upon, accelerating the journey of these novel derivatives from the laboratory to potential clinical applications.

References

-

A comprehensive review on biological activities of oxazole derivatives - PMC. (2019, February 4). National Institutes of Health (NIH). [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020, March 31). National Center for Biotechnology Information. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health (NIH). [Link]

-

New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC. (n.d.). National Institutes of Health (NIH). [Link]

-

View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. [Link]

-

Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020, December 1). PubMed. [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC. (n.d.). National Institutes of Health (NIH). [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. [Link]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (n.d.). MDPI. [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). PubMed. [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health (NIH). [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

New 1,3,4-oxadiazole/oxime hybrids: Design, synthesis, anti-inflammatory, COX inhibitory activities and ulcerogenic liability. (n.d.). PubMed. [Link]

-

A brief review on antimicrobial activity of oxazole derivatives. (n.d.). Indo American Journal of Pharmaceutical Sciences. [Link]

-

Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (n.d.). MDPI. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). ResearchGate. [Link]

-

Investigation of Anticancer Effects of Novel Piperidine-Oxadiazole and Piperidine-Triazole Derivatives as VEGFR Inhibitors and Evaluation of Their Molecular Docking-Dynamic Studies. (n.d.). ResearchGate. [Link]

-

(PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. [Link]

-

In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022, December 1). ScholarWorks@UTEP. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). Royal Society of Chemistry. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. [Link]

-

Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). ResearchGate. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020, June 14). ACS Omega. [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). PubMed. [Link]

-

Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. (2021, November 15). PubMed. [Link]

-

CCXXXII.—A new synthesis of oxazole derivatives. (n.d.). SciSpace. [Link]

-

Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. (n.d.). PubMed. [Link]

-

Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (n.d.). MDPI. [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. (2015, August 22). Academic Journals. [Link]

-

(PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022, December 30). ResearchGate. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. (n.d.). National Institutes of Health (NIH). [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). MDPI. [Link]

-

Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. (n.d.). ResearchGate. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). International Journal of Novel Research and Development. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-Oxazole synthesis [organic-chemistry.org]

- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iajps.com [iajps.com]

- 16. medicopublication.com [medicopublication.com]

- 17. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jddtonline.info [jddtonline.info]

- 19. mdpi.com [mdpi.com]

- 20. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of the 4-(1,3-Oxazol-5-yl)piperidine Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-(1,3-oxazol-5-yl)piperidine core represents a compelling, albeit underexplored, heterocyclic scaffold for the development of novel therapeutics. While direct extensive research on this specific isomeric arrangement is nascent, the broader family of piperidine-oxazole and piperidine-isoxazole conjugates has demonstrated significant pharmacological activity across diverse disease areas. This technical guide synthesizes the available data on related compounds to project the potential therapeutic applications of this compound, providing a strategic framework for its investigation. We will delve into promising therapeutic targets, propose synthetic strategies, and outline key experimental protocols to validate its potential in oncology, central nervous system (CNS) disorders, and infectious diseases. This document serves as a foundational resource for researchers, chemists, and pharmacologists poised to investigate this promising chemical space.

Introduction: The Strategic Value of the Piperidine-Oxazole Moiety

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in a vast number of approved drugs.[1] Its saturated, six-membered heterocyclic structure offers a versatile, three-dimensional scaffold that can be readily functionalized to optimize pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.[2] When coupled with an aromatic five-membered heterocycle like 1,3-oxazole, the resulting conjugate gains additional features conducive to drug-like activity. The oxazole ring can participate in hydrogen bonding and π-stacking interactions, serving as a bioisosteric replacement for other functional groups and contributing to target binding affinity.[3][4]

While the 4-(1,2,4-oxadiazol-5-yl)piperidine isomer has been more extensively studied, particularly as a tubulin inhibitor for oncology applications, the 1,3-oxazol-5-yl linkage presents a unique electronic and steric profile that warrants dedicated investigation.[5] This guide will extrapolate from the known pharmacology of related structures to build a compelling case for the therapeutic exploration of the this compound core.

Projected Therapeutic Applications & Mechanistic Hypotheses

Based on the established activities of analogous compounds, we can hypothesize several promising therapeutic avenues for derivatives of this compound.

Oncology

The development of novel anti-cancer agents remains a high priority in pharmaceutical research. The piperidine-heterocycle scaffold has shown considerable promise in this area.

-

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

Derivatives of the closely related 4-(1,2,4-oxadiazol-5-yl)piperidine have been identified as a novel class of tubulin inhibitors.[5] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. It is plausible that the this compound scaffold could be similarly decorated to interact with the colchicine-binding site on β-tubulin. The oxazole ring could engage in key hydrogen bonding interactions, while substitutions on the piperidine nitrogen could be tailored to optimize binding affinity and selectivity.

-

Hypothesized Mechanism of Action: Smoothened (SMO) Antagonism

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant reactivation is implicated in several human cancers. The G-protein coupled receptor, Smoothened (SMO), is a key transducer in this pathway. A patent for 1,2,4-oxadiazole substituted piperidine and piperazine derivatives mentions 1,3-oxazol-5-yl as a potential R10 group in compounds designed as SMO antagonists. This suggests that the this compound core could serve as a scaffold for developing inhibitors of the Hh pathway, offering a potential treatment for basal cell carcinoma, medulloblastoma, and other Hh-driven malignancies.

Central Nervous System (CNS) Disorders

Piperidine-containing compounds are well-represented in CNS drug discovery due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.

-

Hypothesized Mechanism of Action: Multi-Target Antipsychotic Activity

Piperidine-substituted benzoxazoles have been investigated as multi-target antipsychotics, exhibiting high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.[6] The this compound scaffold could be elaborated with appropriate pharmacophoric features to achieve a similar multi-receptor binding profile. Such a profile is considered advantageous for treating complex psychiatric disorders like schizophrenia by addressing both the positive and negative symptoms with a reduced side-effect profile compared to traditional antipsychotics.

-

Hypothesized Mechanism of Action: α7 Nicotinic Acetylcholine Receptor (nAChR) Antagonism

The α7 nAChR is implicated in inflammatory processes and cognitive function, making it a target for a range of CNS and inflammatory disorders. Piperidine-spirooxadiazole derivatives have been identified as antagonists of the α7 nAChR.[7] It is conceivable that the this compound core could be engineered to selectively antagonize this receptor, offering therapeutic potential in conditions such as Alzheimer's disease and rheumatoid arthritis.

Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action.

-

Hypothesized Mechanism of Action: Antibacterial Activity

A study on 5-nitrofuran-tagged oxazolyl pyrazolopiperidines demonstrated good activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[8] Notably, these compounds feature a 1,3-oxazol-5-yl moiety. This provides strong evidence that the this compound scaffold, when appropriately functionalized (e.g., with a nitrofuran "warhead"), could be developed into a new class of antibacterial agents. The mechanism would likely involve the reduction of the nitro group by bacterial nitroreductases to generate cytotoxic reactive nitrogen species.

Synthetic Strategies and Key Experimental Protocols

General Synthetic Approach

The synthesis of the this compound core can be approached through several established methods for oxazole formation. The van Leusen oxazole synthesis is a particularly attractive route.[9][10]

Caption: General synthetic scheme for the this compound core.

Step-by-Step Protocol: van Leusen Oxazole Synthesis

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol, THF) is added tosylmethyl isocyanide (TosMIC) (1.1 eq).

-

Base Addition: A base such as potassium carbonate (K2CO3) (2.0 eq) is added portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield N-Boc-4-(1,3-oxazol-5-yl)piperidine.

-

Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane to remove the Boc protecting group.

-

Isolation: The solvent is removed under reduced pressure to yield the desired this compound salt, which can be neutralized if necessary for subsequent derivatization.

Experimental Protocols for Therapeutic Validation

-

Tubulin Polymerization Assay

-

Objective: To determine if test compounds inhibit the polymerization of tubulin in vitro.

-

Methodology:

-

Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37°C.

-

The increase in absorbance at 340 nm, corresponding to microtubule formation, is monitored over time using a spectrophotometer.

-

Known tubulin inhibitors (e.g., colchicine, paclitaxel) are used as positive controls.

-

-

Data Analysis: The IC50 value (concentration required to inhibit tubulin polymerization by 50%) is calculated.

-

-

Cell Viability Assay (e.g., MTT Assay)

-

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the test compound for 48-72 hours.

-

MTT reagent is added, and after incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance is measured at 570 nm.

-

-

Data Analysis: The GI50 value (concentration required to inhibit cell growth by 50%) is determined.

-

Caption: Experimental workflow for oncology validation.

-

Receptor Binding Assays

-

Objective: To determine the binding affinity of the compounds for specific CNS receptors (e.g., D2, 5-HT1A, 5-HT2A).

-

Methodology:

-

Cell membranes expressing the receptor of interest are incubated with a radiolabeled ligand and varying concentrations of the test compound.

-

After incubation, the bound and free radioligand are separated by filtration.

-

The radioactivity of the filter is measured using a scintillation counter.

-

-

Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value of the competition binding curve.

-

-

In Vivo Behavioral Models (e.g., Forced Swim Test for Antidepressant Activity)

-

Objective: To assess the potential antidepressant-like effects of the compounds in animal models.

-

Methodology:

-

Rodents are administered the test compound or vehicle.

-

After a specified pre-treatment time, the animals are placed in a cylinder of water from which they cannot escape.

-

The duration of immobility is recorded over a set period.

-

-

Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

-

-

Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Methodology:

-

A standardized inoculum of the target bacterium is added to a series of wells containing two-fold serial dilutions of the test compound in a suitable broth medium.

-

The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

-

Data Analysis: The MIC value is reported in µg/mL or µM.

-

Data Summary and Future Directions

The following table summarizes the potential therapeutic applications and key validation assays for the this compound scaffold.

| Therapeutic Area | Hypothesized Target/Mechanism | Key In Vitro Assays | Key In Vivo Models |

| Oncology | Tubulin Polymerization Inhibition | Tubulin Polymerization Assay, Cell Viability (MTT), Cell Cycle Analysis | Xenograft Tumor Models |

| SMO Antagonism | Hh Pathway Reporter Assay, SMO Binding Assay | Ptch+/- Mouse Models | |

| CNS Disorders | Multi-Target (D2/5-HT1A/5-HT2A) | Receptor Binding Assays, Functional Assays (e.g., cAMP) | Conditioned Avoidance Response, Novel Object Recognition |

| α7 nAChR Antagonism | Receptor Binding Assays, Electrophysiology (Two-Electrode Voltage Clamp) | Models of Cognitive Impairment, Models of Inflammation | |

| Infectious Diseases | Bacterial Nitroreductase Activation | MIC Assay, Time-Kill Assays | Murine Thigh Infection Model |

Conclusion

The this compound scaffold represents a promising yet underexplored area for drug discovery. By leveraging the established pharmacological activities of structurally related compounds, a clear path for investigation emerges. The potential applications in oncology, CNS disorders, and infectious diseases are supported by strong mechanistic hypotheses. The synthetic accessibility of the core structure via established methods like the van Leusen oxazole synthesis, coupled with a well-defined set of validation assays, provides a solid foundation for initiating discovery programs centered on this versatile scaffold. It is our hope that this technical guide will inspire and equip researchers to unlock the full therapeutic potential of this compound and its derivatives.

References

-

Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. Available at: [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. PubMed Central. Available at: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

-

Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija. Available at: [Link]

-

Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed. Available at: [Link]

-

5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. Available at: [Link]

- Substituted 4-amino-piperidines. Google Patents.

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]

Sources

- 1. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Ascendancy of the 4-(1,3-Oxazol-5-yl)piperidine Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the intricate landscape of drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. Among these, the 4-(1,3-oxazol-5-yl)piperidine core has emerged as a versatile and highly valuable structural motif. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical review of this scaffold, exploring its synthesis, key medicinal chemistry applications, and the nuanced structure-activity relationships that govern its biological activity.

Introduction: A Privileged Scaffold in Drug Design

The this compound moiety represents a compelling fusion of two pharmacologically significant heterocycles. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in numerous approved drugs, offering a three-dimensional framework that can be readily functionalized to modulate physicochemical properties and target engagement.[1] The 1,3-oxazole ring, an aromatic five-membered heterocycle, serves as a bioisostere for amide and ester functionalities and can participate in crucial hydrogen bonding and π-stacking interactions within a biological target.[2] The specific linkage at the 5-position of the oxazole to the 4-position of the piperidine creates a unique vector for substitution, allowing for precise orientation of functional groups into protein binding pockets.

Synthesis of the this compound Core: Navigating the Synthetic Landscape

The construction of the this compound scaffold requires strategic synthetic planning. While various methods exist for the synthesis of substituted oxazoles, the Van Leusen reaction has proven to be a particularly effective approach for this specific core.[3][4] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde precursor.

Key Synthetic Approach: The Van Leusen Oxazole Synthesis

The Van Leusen reaction offers a convergent and efficient route to 5-substituted oxazoles.[5][6] The general mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking an aldehyde. Subsequent cyclization and elimination of the tosyl group yield the desired oxazole ring.[4] For the synthesis of the this compound core, the key starting material is a suitably protected piperidine-4-carboxaldehyde.

Experimental Protocol: A Generalized Van Leusen Synthesis of N-Boc-4-(1,3-oxazol-5-yl)piperidine

-

Preparation of the Aldehyde: N-Boc-piperidine-4-carboxylic acid is reduced to the corresponding alcohol using a suitable reducing agent (e.g., lithium aluminum hydride). Subsequent oxidation (e.g., with pyridinium chlorochromate or a Swern oxidation) affords N-Boc-piperidine-4-carboxaldehyde.

-

Van Leusen Reaction:

-

To a solution of N-Boc-piperidine-4-carboxaldehyde in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethoxyethane) under an inert atmosphere, is added tosylmethyl isocyanide (TosMIC).

-

The reaction mixture is cooled to a low temperature (e.g., -78 °C), and a strong base (e.g., potassium tert-butoxide or sodium hydride) is added portion-wise.

-

The reaction is allowed to stir at low temperature for a specified period and then gradually warmed to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-